4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid
Description
4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid is a sulfonamide-based benzoic acid derivative characterized by a sulfamoyl group substituted with a 2-methoxyphenyl and methyl moiety at the para position of the benzoic acid core. Its synthesis typically involves sulfonylation reactions, as exemplified by analogous compounds in the literature . The 2-methoxy group on the phenyl ring introduces steric and electronic effects that differentiate it from isomers with substituents at other positions (e.g., 4-methoxy derivatives) .
Properties
IUPAC Name |
4-[(2-methoxyphenyl)-methylsulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-16(13-5-3-4-6-14(13)21-2)22(19,20)12-9-7-11(8-10-12)15(17)18/h3-10H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFXZFJUARIBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210352 | |
| Record name | 4-[[(2-Methoxyphenyl)methylamino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834806 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
379255-57-9 | |
| Record name | 4-[[(2-Methoxyphenyl)methylamino]sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379255-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(2-Methoxyphenyl)methylamino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated using methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[(2-Hydroxyphenyl)(methyl)sulfamoyl]benzoic acid.
Reduction: Formation of 4-[(2-Methoxyphenyl)(methyl)amino]benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds with similar structures to 4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid exhibit anticancer properties by inhibiting anti-apoptotic Bcl-2 proteins, which are associated with various cancers including breast cancer and colorectal cancer. These compounds can induce apoptosis in cancer cells, making them potential therapeutic agents for cancer treatment .
Orexin Receptor Modulation:
The compound has been investigated as a dual orexin receptor agonist, which may serve as a treatment for orexin-deficient disorders such as narcolepsy. Studies have shown that related compounds can enhance wakefulness and decrease sleep duration in animal models, indicating potential applications in sleep disorder therapies .
Drug Development
Synthesis of Derivatives:
The synthesis of this compound can be achieved through various methods that allow for the modification of its structure to enhance efficacy and reduce side effects. This flexibility makes it a valuable scaffold in drug development.
Binding Affinity Studies:
Interaction studies have demonstrated that this compound has a notable binding affinity with various biological targets, which is crucial for developing new drugs that target specific pathways in diseases.
Material Synthesis
The compound's unique chemical properties allow it to be used in the synthesis of advanced materials. Its sulfonamide group can participate in various chemical reactions, making it a versatile building block in organic synthesis.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid with structurally related sulfamoyl benzoic acid derivatives, focusing on structural features, physicochemical properties, and reported applications.
Structural and Substituent Comparisons
Physicochemical Properties
| Compound Name | pKa (Predicted) | LogP (Predicted) | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|
| This compound | ~3.65* | ~3.6* | 335.36 | 1 / 6 |
| 4-[Bis(2-methoxyethyl)sulfamoyl]benzoic acid | 3.65 ± 0.10 | N/A | 331.36 | 1 / 6 |
| 4-[N-(4-Methoxyphenyl)sulfamoyl]benzoic acid | N/A | N/A | 307.32 | 1 / 5 |
| 4-[N-(Naphthalen-1-ylmethyl)-N-phenylsulfamoyl]benzoic acid (Compound 14) | N/A | N/A | 427.50 | 1 / 5 |
*Predicted based on analogs .
Biological Activity
4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a sulfonamide functional group, which is commonly associated with various pharmacological effects, including anti-inflammatory and anticancer properties. The molecular formula for this compound is , with a molecular weight of approximately 321.35 g/mol .
Chemical Structure
The structure of this compound can be illustrated as follows:
This compound consists of a benzoic acid moiety linked to a sulfamoyl group, which is further substituted with a 2-methoxyphenyl and a methyl group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism of action includes:
- Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking substrates or binding to active sites, thus blocking enzymatic functions.
- Receptor Modulation : It can bind to various receptors, potentially altering their activity and influencing cellular processes such as proliferation and apoptosis .
- Signal Transduction : The compound may affect signal transduction pathways that regulate inflammation and cancer cell growth .
Anticancer Properties
Research has indicated that sulfonamide derivatives exhibit notable anticancer activity. In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- A549 (Lung Cancer)
The compound demonstrated IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties. Compounds similar to this compound have been studied for their ability to reduce inflammatory markers in various models, indicating that this compound may also possess similar effects .
Comparative Analysis
To illustrate the uniqueness of this compound in comparison to similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | C15H17N1O5S | Sulfonamide derivative with anticancer properties |
| 3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid | C15H17N1O5S | Different methoxy substitution pattern |
| Sulfanilamide | C6H8N2O2S | Basic structure of sulfonamide without aromatic substitutions |
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
- Anticancer Activity : A study reported that derivatives showed IC50 values ranging from 21.3 µM to 28.3 µM against A549 cells, indicating significant growth inhibition .
- Enzymatic Inhibition : Compounds were screened for inhibition against various enzymes involved in cancer progression, with some showing promising results in modulating enzyme activity related to tumor growth .
- Inflammatory Response : Research indicated that certain derivatives could reduce TNF-alpha levels significantly, showcasing their potential for treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sulfonamide bond formation between a 2-methoxyphenylmethylamine derivative and a substituted benzoic acid. Key steps include:
- Sulfonylation : Reacting 4-chlorosulfonylbenzoic acid with 2-methoxyphenylmethylamine under reflux in anhydrous dichloromethane (DCM) with a base like triethylamine to neutralize HCl .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
- Yield Optimization : Lowering reaction temperature (0–5°C) during sulfonylation reduces side products. Catalytic DMAP (4-dimethylaminopyridine) enhances acylation efficiency .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | DCM, Et₃N, 0°C, 12 h | 65–70 | |
| Purification | Ethyl acetate/hexane (3:7) | 95% purity |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
Methodological Answer:
- ¹H/¹³C NMR : The sulfamoyl group (–SO₂N–) shows deshielded protons at δ 3.1–3.3 ppm (N–CH₃) and δ 7.4–8.1 ppm (aromatic protons). The benzoic acid –COOH proton appears as a broad peak at δ 12–13 ppm .
- FTIR : Stretching vibrations at 1340–1360 cm⁻¹ (asymmetric S=O) and 1150–1170 cm⁻¹ (symmetric S=O) confirm sulfonamide bonds. A strong –COOH peak appears at ~1700 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 336.3 (calculated for C₁₅H₁₅NO₅S) .
Advanced Research Questions
Q. How can molecular docking studies predict binding affinity to target enzymes, and what validation methods ensure accuracy?
Methodological Answer:
- Software : AutoDock Vina is preferred for its speed and accuracy. Use a grid box centered on the enzyme active site (e.g., carbonic anhydrase) with dimensions 20×20×20 ų .
- Validation :
- Case Study : Docking into human carbonic anhydrase II (PDB: 3R7) predicts hydrogen bonds between the sulfamoyl group and Thr199/His94 residues .
Q. Table 2: Docking Parameters for AutoDock Vina
| Parameter | Value | Reference |
|---|---|---|
| Grid Size | 20×20×20 ų | |
| Exhaustiveness | 8–12 | |
| Scoring Function | Hybrid Vina/AD4 |
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
Methodological Answer: Discrepancies often arise from:
- Solvent Effects : Docking assumes vacuum conditions; MD simulations with explicit solvent (e.g., TIP3P water model) improve accuracy .
- Protein Flexibility : Use ensemble docking with multiple receptor conformations to account for induced-fit effects .
- Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic profiling .
Q. How does structural modification of the sulfamoyl group influence pharmacokinetics and bioavailability?
Methodological Answer:
- Lipophilicity : Replace the methyl group on the sulfamoyl nitrogen with trifluoroethyl (logP reduction by ~0.5) to enhance solubility .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., –CF₃) on the 2-methoxyphenyl ring to reduce CYP450-mediated oxidation .
- Permeability : Prodrug strategies (e.g., esterification of –COOH) improve intestinal absorption. Hydrolysis in vivo regenerates the active form .
Q. What are the challenges in interpreting enzyme inhibition assays for this compound?
Methodological Answer:
- Non-Selectivity : Use isoform-specific assays (e.g., carbonic anhydrase II vs. IX) to confirm target engagement .
- pH Sensitivity : Maintain assay buffers at pH 7.4 to mimic physiological conditions, as –COOH ionization affects binding .
- Artifacts : Include controls with known inhibitors (e.g., acetazolamide) to validate assay conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
